molecular formula C11H15N3O4S B13031092 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13031092
M. Wt: 285.32 g/mol
InChI Key: CFWOAAQNIYGVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one scaffold is a derivative of the pyrimido[4,5-d][1,3]oxazin-2-one heterocyclic system, a structure recognized in medicinal chemistry for its potential as a core scaffold in kinase inhibitor development . Compounds based on this fused heterobicyclic structure have been identified as potent and selective inhibitors of key enzymatic targets, most notably Bruton's Tyrosine Kinase (BTK) . BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive therapeutic target for the treatment of B-cell malignancies such as lymphomas and leukemias, as well as for certain autoimmune disorders . The specific substitution pattern on this core structure, particularly the 7-(methylsulfonyl) group, is a critical structural feature that can be engineered to enhance inhibitory potency and selectivity. This can potentially lead to research compounds with superior kinase selectivity profiles compared to first-generation inhibitors, minimizing off-target effects in experimental models . The primary research value of this compound lies in its application as a key chemical tool for investigating BTK-dependent signaling pathways, studying mechanisms of resistance in B-cell cancers, and profiling selectivity across the kinome. Furthermore, the structural motif is a valuable intermediate for further SAR (Structure-Activity Relationship) exploration in the design of novel oncology therapeutics aimed at achieving greater efficacy and specificity . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

1-(2-methylpropyl)-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C11H15N3O4S/c1-7(2)5-14-9-8(6-18-11(14)15)4-12-10(13-9)19(3,16)17/h4,7H,5-6H2,1-3H3

InChI Key

CFWOAAQNIYGVGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=NC(=NC=C2COC1=O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclization to Form the Pyrimido[4,5-D]oxazin-2-one Core

  • Starting Materials: 5-acetyl-4-aminopyrimidines serve as precursors.
  • Cyclization Conditions: Reaction with carboxylic acid chlorides under reflux in xylene solvent.
  • Base Addition: After initial acylation, a base such as DIPEA (N,N-diisopropylethylamine) or triethylamine is added to promote ring closure forming the oxazine-2-one moiety.
  • Temperature: Typically conducted at reflux (around 140 °C for xylene) or controlled sub-zero temperatures (-30 to -35 °C) when using carbamoylation reagents like triphosgene for better selectivity.

Carbamoylation for Oxazine Ring Formation

  • Use of phosgene derivatives (triphosgene, diphosgene, or phosgene itself) is common to convert hydroxy methyl aminopyrimidines into the oxazine-2-one ring.
  • Organic bases (DIPEA or triethylamine) are employed to scavenge HCl generated during the reaction.
  • This step is crucial for establishing the fused heterocyclic framework.

Alkylation to Introduce the Isobutyl Group

  • The amine nitrogen of the oxazine ring is alkylated using substituted alkyl halides, such as isobutyl iodide.
  • Solvents like N-methyl-2-pyrrolidone (NMP) facilitate the reaction.
  • Inorganic bases such as potassium carbonate (K2CO3) or cesium fluoride (CsF) are used to deprotonate the amine and promote nucleophilic substitution.
  • Reaction temperatures range from 50 to 80 °C, with reaction times from several hours up to 17 hours depending on conditions.

Introduction of the Methylsulfonyl Group

  • The methylsulfonyl substituent can be introduced by oxidation of a methylthio precursor or direct sulfonylation.
  • Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to convert methylthio groups to methylsulfonyl groups.
  • Alternatively, methylsulfonyl chloride reagents can be used for sulfonylation under controlled conditions.
  • These reactions are typically performed in organic solvents like dichloromethane at room temperature or under reflux.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Notes
Cyclization 5-acetyl-4-aminopyrimidine + acid chloride + base Xylene Reflux (~140 °C) Several hours Forms oxazine-2-one ring
Carbamoylation Triphosgene (or phosgene/diphosgene) + base Organic solvent (e.g., THF) -30 to -35 °C Few hours Converts hydroxy methyl aminopyrimidine
Alkylation (Isobutyl) Isobutyl iodide + base (K2CO3 or CsF) NMP or DMSO 50–80 °C 4–17 hours N-alkylation of oxazine amine
Methylsulfonylation Oxidizing agents (KMnO4, H2O2) or methylsulfonyl chloride Dichloromethane RT to reflux Variable Introduces methylsulfonyl group
Purification SCX cartridge, MeOH, NH3/MeOH - Ambient - Isolates pure white solid

Chemical Reactions Analysis

1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the function of key proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the N1 , C4 , and C7 positions. These variations influence electronic properties, solubility, and binding interactions with biological targets. Key comparisons include:

Compound Name N1 Substituent C4 Substituent C7 Substituent Key Biological Activity (IC₅₀) Reference
Target Compound Isobutyl H -SO₂Me Not explicitly reported (inferred EGFR inhibition)
4a (Example from ) Methyl Phenyl -SMe CGRP receptor antagonism
4d () Methyl 4-Chlorophenyl -SMe IDH1 inhibition
4i () Methyl Ethyl -SMe EGFR inhibition
20a () - Dual-methyl -SO₂Me EGFR L858R/T790M inhibition (4.5 nM)

Key Observations :

  • N1 Substituent : The isobutyl group in the target compound introduces steric bulk, which may influence binding pocket interactions in kinase domains compared to smaller alkyl or aromatic groups .
  • C4 Substituent : Alkyl or aromatic groups at C4 (e.g., ethyl in 4i, dual-methyl in 20a) are critical for mutant-selective EGFR inhibition. The target compound’s unsubstituted C4 position may limit potency compared to 20a .
Physicochemical Properties
Property Target Compound (Isobutyl/-SO₂Me) 4d (Methyl/4-Cl-Ph/-SMe) 4i (Methyl/Ethyl/-SMe)
Melting Point Not reported 157–159°C 118–120°C
Molecular Weight 253.32 g/mol 356.0027 g/mol 273.0339 g/mol
Solubility Likely moderate (polar -SO₂Me) Low (aromatic -Cl) Moderate (alkyl -SMe) Inferred

Biological Activity

1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 2073047-03-5

Biological Activity Overview

The biological activity of 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has been primarily investigated in the context of its antiviral properties. The compound has shown efficacy against various viral strains, indicating its potential as a therapeutic agent.

Antiviral Activity

Research has highlighted the compound's ability to inhibit viral replication. According to a patent document detailing its antiviral properties, the compound demonstrates significant activity against several viruses by interfering with their replication processes. The specific mechanisms include:

  • Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.
  • Blocking Viral Entry : It potentially obstructs the entry of viruses into host cells.

Study 1: Antiviral Efficacy

A study published in a patent document (US8940718B2) reported that 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one exhibited potent antiviral activity in vitro. The study highlighted the following findings:

Virus TypeIC₅₀ (µM)Mechanism of Action
Influenza Virus5.0Inhibition of hemagglutinin
Herpes Simplex Virus3.5Interference with viral DNA polymerase
HIV4.0Blocking reverse transcriptase

Study 2: Mechanistic Insights

Further research explored the mechanistic insights into how this compound exerts its antiviral effects. The study utilized various assays to determine its impact on viral proteins and cellular pathways crucial for viral life cycles.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively reduces viral load in infected cell lines. For instance:

  • Cell Line Used : Vero cells (African green monkey kidney cells)
  • Concentration Range : 0.1 µM to 10 µM
  • Results : A dose-dependent reduction in viral titers was observed across multiple assays.

Cytotoxicity Assessment

To evaluate safety profiles, cytotoxicity assays were conducted:

Concentration (µM)Cell Viability (%)
0100
195
1085
5060

The results indicate that while the compound exhibits antiviral activity, it also shows some cytotoxic effects at higher concentrations.

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